Product packaging for Eremantholide A(Cat. No.:CAS No. 58030-93-6)

Eremantholide A

Cat. No.: B1233383
CAS No.: 58030-93-6
M. Wt: 348.4 g/mol
InChI Key: LOILTCBRRAVDAF-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eremantholide A is a furanoheliangolide-type sesquiterpene lactone that was first isolated from the plant Eremanthus elaeagnus (family Compositae) . Initial research identified it as a novel germacranolide with cytotoxic properties, sparking interest in its potential as an antitumor agent . The compound features a complex molecular architecture, which includes a strained 11-oxabicyclo[6.2.1]undeca-2, 10-dien-9-one system (the C/D ring) . Its biological activity is hypothesized to involve a 1,6-Michael-type addition with cellular nucleophiles, a mechanism that may simulate its cytotoxic action . The challenging structure of this compound has made it a target for total synthesis, with successful enantiospecific routes developed to facilitate further study. Key synthetic strategies include a regio- and stereoselective radical carbocyclization to form the core bicyclic lactone and an intramolecular vinylogous aldol reaction to construct the final ring system . This compound is provided for research purposes to support investigations in chemical synthesis, natural product chemistry, and oncology. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O6 B1233383 Eremantholide A CAS No. 58030-93-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58030-93-6

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

(1S,3R,7Z,9R,12S,13R,15R)-13-hydroxy-3,7,12-trimethyl-13-propan-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione

InChI

InChI=1S/C19H24O6/c1-9(2)19(22)18(5)15-12(23-16(18)21)6-10(3)11-7-14(20)17(4,24-11)8-13(15)25-19/h6-7,9,12-13,15,22H,8H2,1-5H3/b10-6-/t12-,13+,15+,17-,18-,19-/m1/s1

InChI Key

LOILTCBRRAVDAF-POHAHGRESA-N

SMILES

CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(C)C)O

Isomeric SMILES

C/C/1=C/C2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(C)C)O

Canonical SMILES

CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(C)C)O

Synonyms

eremantholide

Origin of Product

United States

Extraction Parameter Optimization:the Efficiency of the Initial Extraction is a Key Determinant of the Final Yield.

Solvent Choice: The ideal solvent should maximize the solubility of Eremantholide A while minimizing the co-extraction of interfering compounds. Studies on other sesquiterpene lactones show that hydroalcoholic mixtures (e.g., 70% ethanol) can sometimes offer a good balance between yield and selectivity. nih.gov

Temperature: Increasing the temperature can enhance extraction efficiency, but excessive heat can lead to the degradation of thermally labile compounds. A compromise, such as extracting at 30-50°C, is often optimal. nih.gov

Time: The duration of extraction must be sufficient to allow the solvent to penetrate the plant matrix and dissolve the target compound. Optimization experiments can determine the point at which extending the time no longer results in a significant increase in yield. nih.gov

Chromatographic Efficiency:significant Losses Can Occur During Purification. Minimizing These Losses Involves:

Overview of Sesquiterpene Biosynthesis

Sesquiterpenes are a class of C15 terpenes constructed from three isoprene units. elsevierpure.com Their biosynthesis is a multi-step process that begins with simple five-carbon precursors and involves the formation of a linear C15 intermediate, which is then cyclized and modified to generate a vast diversity of chemical structures. elsevierpure.comnih.gov

The universal five-carbon building blocks for all terpenoids, including sesquiterpenes, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). elsevierpure.com In plants, these precursors are synthesized through two distinct pathways that operate in different cellular compartments. elsevierpure.com

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway is the primary source of IPP and DMAPP for the biosynthesis of sesquiterpenes, triterpenes, and sterols. It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. elsevierpure.com

The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, the MEP pathway provides the precursors for monoterpenes, diterpenes, and carotenoids. It starts from pyruvate and glyceraldehyde-3-phosphate. elsevierpure.com

While each pathway is compartmentalized, there is evidence of cross-talk between them, allowing for the exchange of isoprenoid precursors. nih.gov

Table 1: Comparison of the MVA and MEP Pathways for Isoprenoid Precursor Biosynthesis
FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Cellular LocationCytosolPlastids
Starting MaterialsAcetyl-CoAPyruvate, Glyceraldehyde-3-phosphate
Primary ProductsSesquiterpenes (C15), Triterpenes (C30)Monoterpenes (C10), Diterpenes (C20)
Key IntermediateMevalonic Acid2-C-methyl-D-erythritol 4-phosphate

The synthesis of larger isoprenoid precursors occurs through the sequential head-to-tail condensation of IPP units with DMAPP. The enzyme farnesyl diphosphate synthase (FDS or FPPS) catalyzes the condensation of two IPP molecules with one DMAPP molecule to produce the C15 compound farnesyl pyrophosphate (FPP). elsevierpure.com FPP is the direct and universal precursor for all sesquiterpenes. nih.govacs.org

Further condensation of one more IPP unit to FPP is catalyzed by geranylgeranyl pyrophosphate synthase, yielding the C20 compound geranylgeranyl pyrophosphate (GGPP). While GGPP is a crucial intermediate in the biosynthesis of diterpenes (C20) and tetraterpenes (C40), it is not the direct precursor for sesquiterpenes like this compound. mdpi.com The biosynthesis of this compound branches off from the central isoprenoid pathway at the FPP stage.

Proposed Enzymatic Cascade in this compound Formation

This compound is a furanoheliangolide, a complex type of sesquiterpene lactone. Its biosynthesis is proposed to proceed from FPP through a germacranolide intermediate, likely (+)-costunolide, which is considered a common precursor for many STLs. nih.govacs.org The pathway involves an initial cyclization followed by a series of specific oxidative modifications. nih.govacs.org

Although the specific enzymes for this compound biosynthesis have not been isolated, the pathway is expected to be catalyzed by two major classes of enzymes that are well-characterized in the formation of other STLs: nih.govacs.orgunige.ch

Sesquiterpene Synthases (STSs): These enzymes, also known as terpene cyclases, catalyze the crucial first step of converting the linear FPP precursor into a cyclic sesquiterpene hydrocarbon skeleton. nih.gov This reaction proceeds through carbocationic intermediates and determines the foundational structure of the resulting molecule. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large and diverse superfamily of enzymes is responsible for the subsequent oxidative functionalization of the sesquiterpene backbone. acs.orgmdpi.com These modifications, including hydroxylations, epoxidations, and rearrangements, are critical for creating the final, complex structure of STLs like this compound and for forming the characteristic lactone ring. acs.orgmdpi.com

A specific sesquiterpene synthase for this compound has not yet been characterized. However, the biosynthesis of most germacranolides, the presumed precursors to heliangolides, begins with the cyclization of FPP to (+)-germacrene A. acs.orgresearchgate.net This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS). nih.govresearchgate.net GAS enzymes have been isolated and characterized from various plant species within the Asteraceae family, such as chicory (Cichorium intybus). researchgate.net It is therefore highly probable that the biosynthesis of this compound begins with a GAS enzyme that converts FPP into the foundational germacrene A skeleton. nih.gov

Following the initial cyclization, a series of oxidative reactions are required to form the final structure of this compound. Based on the well-documented pathway to costunolide (B1669451), the following steps are proposed: acs.orgunige.chdtu.dk

Formation of Germacrene A Acid: The (+)-germacrene A skeleton is first oxidized by a specific cytochrome P450 enzyme, (+)-germacrene A oxidase (GAO). This enzyme catalyzes a three-step oxidation of the C12-methyl group to a carboxylic acid, forming germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid). unige.chdtu.dk

Lactone Ring Formation: The key step in forming the sesquiterpene lactone is the hydroxylation of germacrene A acid at the C6 position. This reaction is catalyzed by another CYP450, costunolide synthase (COS). acs.orgunige.ch The resulting 6-hydroxy intermediate then undergoes spontaneous dehydration and cyclization to form the γ-lactone ring, yielding (+)-costunolide. acs.orgdtu.dk

Proposed Conversion to this compound: The conversion of a germacranolide intermediate like costunolide into the furanoheliangolide structure of this compound would require several additional, highly specific oxidative modifications. While the enzymes remain uncharacterized, these steps would likely involve further cytochrome P450-catalyzed reactions, such as:

Hydroxylation at the C8 position.

Oxidative cyclization to form the bicyclic heliangolide core.

Further oxidations and rearrangements to form the furan ring fused to the core structure.

These late-stage modifications are crucial for generating the immense structural diversity observed in sesquiterpene lactones. mdpi.com

Table 2: Proposed Key Enzymes in the Biosynthesis of an this compound Precursor
EnzymeEnzyme ClassSubstrateProductFunction
(+)-Germacrene A Synthase (GAS)Sesquiterpene Synthase (Lyase)Farnesyl Pyrophosphate (FPP)(+)-Germacrene AFormation of the C15 sesquiterpene skeleton. nih.gov
(+)-Germacrene A Oxidase (GAO)Cytochrome P450 Monooxygenase(+)-Germacrene AGermacrene A AcidThree-step oxidation of the C12-methyl group. dtu.dk
Costunolide Synthase (COS)Cytochrome P450 MonooxygenaseGermacrene A Acid(+)-CostunolideC6-hydroxylation leading to lactonization. unige.ch

Genetic Basis of this compound Biosynthesis

As of the current body of scientific literature, the specific genes and enzymatic steps that constitute the biosynthetic pathway of this compound have not been fully elucidated. The genetic basis, including the identification of the complete gene cluster, expression profiles of the involved genes, and targeted biotechnological enhancement of its production, remains an area for future research. The following sections provide a prospective overview of the methodologies that would be employed to uncover this information, based on established practices in the study of other plant-derived natural products.

Identification of Gene Clusters Involved in Biosynthetic Pathway

The biosynthesis of complex plant metabolites like sesquiterpene lactones is often encoded by genes clustered together on a chromosome. Identifying such a biosynthetic gene cluster (BGC) is a critical step in understanding and engineering the production of the compound. For this compound, this would likely involve a combination of genomic and transcriptomic approaches.

Initially, high-quality genome sequencing of the source organism, such as a species from the Eremanthus genus, would be necessary. Bioinformatic tools would then be used to scan the genome for genes encoding enzymes typically involved in terpene biosynthesis, such as terpene synthases and cytochrome P450 monooxygenases, which are key enzymes in the formation and modification of the sesquiterpene scaffold. The physical proximity of these genes in the genome would suggest the location of the this compound BGC.

A hypothetical gene cluster for this compound biosynthesis might contain the genes outlined in the table below.

Hypothetical GeneProposed Function in this compound Biosynthesis
EaSThis compound Synthase (a terpene synthase)
EaP450-1Cytochrome P450 monooxygenase for initial hydroxylation
EaP450-2Cytochrome P450 monooxygenase for further oxidation
EaDHDehydrogenase for ring modification
EaATAcyltransferase for esterification
EaTFTranscription factor for regulating the BGC
EaTPTransporter protein for cellular transport

Biotechnological Approaches for Enhancing this compound Production (e.g., Metabolic Engineering)

Once the genes for this compound biosynthesis are identified and characterized, various biotechnological strategies could be employed to enhance its production. Metabolic engineering, both in the native plant and in heterologous systems like yeast or bacteria, offers promising avenues for increased yields.

In the native plant, techniques such as overexpression of rate-limiting enzymes or key transcription factors within the biosynthetic pathway could boost production. Conversely, silencing or knocking out genes of competing metabolic pathways could redirect precursor molecules towards this compound synthesis.

For heterologous production, the entire biosynthetic gene cluster for this compound could be transferred to a microbial host such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). These hosts can be cultivated in large-scale fermenters, offering a more controlled and scalable production platform compared to relying on the native plant. Further optimization within the microbial host would involve enhancing the supply of precursor molecules and optimizing the expression levels of the biosynthetic genes.

A summary of potential metabolic engineering strategies for enhancing this compound production is presented in the table below.

StrategyApproachPotential Outcome
OverexpressionIncrease the expression of a rate-limiting enzyme (e.g., EaS) in the native plant.Increased flux through the biosynthetic pathway, leading to higher this compound yields.
Pathway Competition ReductionUse RNAi or CRISPR-Cas9 to downregulate a competing pathway that uses the same precursors.Increased availability of precursors for this compound biosynthesis.
Heterologous ProductionTransfer the entire this compound biosynthetic gene cluster to Saccharomyces cerevisiae.Scalable and controlled production of this compound in a microbial fermenter.
Precursor Supply EnhancementEngineer the central metabolism of the heterologous host to produce more farnesyl pyrophosphate (FPP), the precursor to sesquiterpenes.Increased precursor pool for the this compound pathway, potentially boosting final product titers.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis, a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials, has been instrumental in designing the synthetic routes to this compound. lkouniv.ac.in This process involves identifying strategic bonds for disconnection and addressing the inherent stereochemical complexities of the molecule. lkouniv.ac.in

The retrosynthetic analysis of this compound reveals several key bonds whose disconnection simplifies the complex structure into manageable subunits. A primary strategy involves disconnecting the nine-membered oxonin ring, a significant structural challenge. One prominent approach utilizes a ring-closing metathesis (RCM) reaction, which identifies the olefinic bonds within the macrocycle as strategic for its formation. nih.govfigshare.comacs.org

Another critical disconnection is the C(9)−C(10) bond, which links the furanone moiety to the carbocyclic core. nih.govfigshare.comacs.org This disconnection breaks the molecule into two main fragments: a 3(2H)-furanone piece and a functionalized carbocyclic A/B ring system. nih.govfigshare.comacs.orgresearchgate.net This strategy allows for a convergent synthesis where the two complex fragments are prepared separately and then joined. researchgate.net

Further analysis of the carbocyclic core suggests a disconnection of the B-ring through the reverse of a radical carbocyclization, simplifying it to a more linear precursor. researchgate.net The final key disconnection involves the ester linkage, which can be retrosynthetically cleaved to the corresponding acid and alcohol components.

Strategic Bond Corresponding Reaction Rationale Reference(s)
C4=C5 Olefinic BondRing-Closing Metathesis (RCM)Simplifies the challenging nine-membered macrocycle construction. nih.gov, figshare.com, acs.org
C9-C10 BondEnolate Alkylation / CouplingDivides the molecule into two key fragments (furanone and A/B rings) for a convergent approach. researchgate.net, nih.gov, figshare.com, acs.org
C1-C10 Bond (B-ring)Radical CarbocyclizationStrategically forms the bicyclic core from a more linear precursor. researchgate.net
Ester LinkageEsterification / Aldol ReactionFinal step to attach the furanone ring and close the macrocycle. researchgate.net

This compound possesses multiple stereocenters, presenting a significant challenge for its total synthesis. rijournals.com The precise spatial arrangement of atoms is crucial for its biological activity, necessitating stereocontrolled synthetic methods. rijournals.com Chemists have employed various asymmetric synthesis techniques to establish the correct stereochemistry at each chiral center. rijournals.comresearchgate.net

A major stereochemical hurdle is the installation of the contiguous stereocenters at C(6), C(7), and C(8). nih.govfigshare.com To address this, synthetic routes have incorporated well-established asymmetric reactions. The Evans asymmetric aldol reaction has been effectively used to set the C(6) and C(7) stereochemistry. nih.govfigshare.comacs.org Following this, the Sharpless asymmetric epoxidation is employed to introduce the epoxide with the correct stereochemistry, which then serves as a precursor to the C(8) hydroxyl group. nih.govfigshare.comacs.org

The synthesis of the enantiomerically pure starting material itself often relies on chiral pool starting materials. For instance, some syntheses commence from D-glucose, utilizing its inherent chirality to build the core structure. researchgate.net A highly stereoselective orthoester Claisen rearrangement has been a key step in this approach to transfer chirality and construct the tetrahydrofuran ring found in an early intermediate. researchgate.net These methods ensure that the final synthesized molecule has the desired absolute stereochemistry of the natural (+)-Eremantholide A. researchgate.net

Stereocenter(s) Challenge Asymmetric Method Employed Reference(s)
C(6), C(7)Creation of a specific syn-diol precursorEvans Asymmetric Aldol Reaction nih.gov, figshare.com, acs.org
C(8)Introduction of the hydroxyl group with correct orientationSharpless Asymmetric Epoxidation nih.gov, figshare.com, acs.org
Core Ring StructureEstablishing the absolute stereochemistry of the carbocyclic frameworkUse of D-glucose as a chiral pool starting material; Stereoselective orthoester Claisen rearrangement. researchgate.net

Total Synthesis Approaches to this compound

The total synthesis of this compound has been accomplished by several research groups, each employing unique strategies to navigate the molecule's structural complexity. acs.orgkeio.ac.jpfapesp.br These syntheses are notable for their innovative use of modern synthetic reactions to construct the challenging nine-membered ring and control stereochemistry. elsevier.comgoogle.jogoogle.com

The pioneering total syntheses of (+)-Eremantholide A were reported by the research groups of Tadano and Hale. acs.orgkeio.ac.jp

The Tadano group's synthesis commenced from D-glucose, using an enantiomerically pure building block derived in five steps. researchgate.net A key feature of their route was a regio- and stereoselective radical carbocyclization to construct the B-ring. The A/B ring system was then coupled with a 5-ethyl-2-methyl-3(2H)-furanone fragment. The final nine-membered ring was closed using a vinylogous aldol reaction. researchgate.net

The Hale group reported an asymmetric total synthesis that also addressed the stereochemical challenges head-on. nih.govfigshare.com Their route established the C(6), C(7), and C(8) stereocenters using an Evans asymmetric aldol reaction and a Sharpless asymmetric epoxidation. nih.govfigshare.comacs.org The crucial C(9)-C(10) bond was formed via an enolate alkylation between a 3(2H)-furanone and an O-triflate intermediate. A significant step in this synthesis was the use of a Hoveyda-Grubbs ring-closing metathesis (RCM) reaction to successfully form the nine-membered oxonin ring. nih.govfigshare.comacs.org

Another notable approach by Boeckman Jr. utilized a novel application of the Ramberg-Baecklund rearrangement in a highly stereoselective synthesis of the natural product. acs.org

Both convergent and linear strategies have been applied to the synthesis of this compound. A linear synthesis involves building the molecule in a step-by-step fashion from one end to the other. In contrast, a convergent synthesis involves preparing key fragments of the molecule independently and then combining them near the end of the synthesis. Convergent strategies are often more efficient for complex molecules.

The Tadano and Hale syntheses both incorporate convergent elements. acs.orgresearchgate.net For example, Tadano's approach involves the coupling of the pre-synthesized A/B ring system with a separate furanone unit. researchgate.net Similarly, Hale's strategy couples the C(9)-C(10) bond by joining a complex triflate with a furanone fragment. nih.govfigshare.comacs.org This convergent disconnection into two major building blocks is a hallmark of many of the successful syntheses of this compound.

The successful synthesis of this compound hinges on the precise control of stereochemistry and regioselectivity in several key transformations.

Stereocontrol: As previously mentioned, directed asymmetric reactions are critical.

Evans Asymmetric Aldol Reaction: This reaction is used to create the C(6)-C(7) bond, with the chiral auxiliary guiding the incoming aldehyde to create the desired syn-stereorelationship. nih.govfigshare.comacs.org

Sharpless Asymmetric Epoxidation: This reaction introduces an epoxide with high enantioselectivity, which is then opened to install the C(8) stereocenter. nih.govfigshare.comacs.org

Orthoester Claisen Rearrangement: In the Tadano synthesis, a highly stereoselective rearrangement was used to set key stereocenters in the carbocyclic core derived from D-glucose. researchgate.net

Regiocontrol: Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is also crucial.

Radical Carbocyclization: The Tadano synthesis employed a radical cyclization that proceeded with high regioselectivity to form the desired B-ring structure. researchgate.net

Ring-Closing Metathesis (RCM): The Hale synthesis utilized a Hoveyda-Grubbs catalyst for the RCM step. acs.org The choice of catalyst and the structure of the diene precursor were critical for ensuring the reaction proceeded to form the desired nine-membered ring rather than engaging in undesired cross-metathesis. acs.org

Synthetic Efficiency and Atom Economy Considerations

The total synthesis of complex natural products like this compound presents significant challenges in terms of efficiency. Chemists strive to develop synthetic routes that are not only effective in producing the target molecule but also do so in a manner that is economical with respect to the atoms involved. Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the starting materials are incorporated into the final product. acs.orggwern.net An ideal reaction would have 100% atom economy, meaning all reactant atoms are found in the desired product. acs.org

Semisynthesis of this compound from Related Natural Precursorsresearchgate.net

Semisynthesis, which starts from naturally occurring compounds that are structurally related to the target molecule, can be a more efficient approach than total synthesis. uniroma1.itwikipedia.org This is particularly true for complex molecules like this compound, where nature has already performed many of the intricate steps of assembling the core structure.

Derivatization of Naturally Occurring Sesquiterpenesresearchgate.net

This compound belongs to the sesquiterpene lactone class of natural products, which are biosynthesized in plants from farnesyl diphosphate (FPP). nih.govmdpi.com The Asteraceae family of plants is a rich source of structurally diverse sesquiterpene lactones. nih.govmdpi.com It is plausible that other more abundant sesquiterpenes from this family could serve as starting materials for the semisynthesis of this compound. For example, a review on the chemistry of eremanthine mentions its transformation into other potentially bioactive sesquiterpene lactones. researchgate.net This suggests that chemical modifications of related natural products are a viable strategy.

The general approach involves isolating a closely related natural product and then performing a series of chemical transformations to convert it into the desired target molecule. mdpi.com This can significantly reduce the number of synthetic steps compared to a total synthesis, potentially leading to a more economical and efficient process. For instance, if a sesquiterpene with a similar core but different functional groups is available, reactions such as oxidation, reduction, or esterification could be employed to achieve the final structure of this compound.

Structure Modification for Mechanistic Probes

The chemical modification of natural products is not only a means to achieve a total synthesis but also a powerful tool for creating mechanistic probes. mdpi.com By systematically altering the structure of this compound, researchers can investigate which parts of the molecule are essential for its biological activity. For example, the α,β-unsaturated carbonyl group is a common reactive site in sesquiterpene lactones and is often implicated in their biological effects. Derivatives where this group is modified can help to confirm its role.

These structural modifications can involve reactions at specific functional groups. For instance, the reactivity of the α,β-unsaturated carbonyl system in a related 3(2H)-furanone scaffold has been explored, showing that it can undergo 1,2-addition-elimination reactions. researchgate.net Such studies provide insight into the potential chemical interactions of this compound with biological nucleophiles.

Design and Synthesis of this compound Analogues for Academic Researchresearchgate.netijpcbs.com

The synthesis of analogues of this compound is crucial for academic research to explore structure-activity relationships (SAR) and to develop tools for studying biological processes.

Libraries of Modified this compound Structuresijpcbs.com

The creation of libraries of modified this compound structures allows for a systematic exploration of how changes in the molecule's structure affect its function. researchgate.net This can involve making a series of related compounds where specific parts of the molecule are varied. For example, a library of 5-aryl-3(2H)-furanones with modifications at the α-position of the α,β-unsaturated carbonyl system has been prepared from a common scaffold. researchgate.net A similar strategy could be applied to this compound, starting from a common intermediate and then introducing diversity through various chemical reactions.

The synthesis of such libraries often relies on efficient and modular synthetic routes that allow for the easy introduction of different functional groups. This approach can accelerate the discovery of new compounds with interesting biological profiles and help to delineate the key structural features required for activity.

Prodrug Design Strategies (for research tools, not dosage for patients)

Prodrugs are inactive or less active derivatives of a biologically active compound that are converted to the active form in vivo. ijpcbs.comnih.gov In the context of academic research, prodrug strategies can be used to create tools to study the delivery and activation of a compound like this compound. nih.gov For example, a prodrug could be designed to be activated by a specific enzyme that is present only in certain cells or tissues. nih.govnih.gov This would allow for the targeted release of this compound, providing a way to study its effects with greater spatial and temporal control.

The design of a prodrug typically involves masking a key functional group of the parent drug with a promoiety that can be cleaved under specific conditions. researchgate.net For a phenolic drug, this might involve creating an ester, carbonate, or ether linkage. nih.gov While this compound itself is not a phenol, the principles of prodrug design could be applied to its hydroxyl or other functional groups to create research tools for investigating its mechanism of action.

Bioconjugation of this compound for Target Identification

Understanding the mechanism of action of a bioactive natural product like this compound is contingent upon identifying its molecular targets within the cell. Chemical biology provides powerful strategies for this process, known as target deconvolution. researchgate.netnih.gov A principal approach involves the design and synthesis of chemical probes derived from the natural product. These probes are equipped with reporter tags that enable the visualization, enrichment, and identification of binding partners from complex biological mixtures. rsc.orgfrontiersin.org

The core strategy revolves around creating an analogue of this compound that retains its essential structural features and biological activity but is modified with a small, unobtrusive functional group, often referred to as a bioorthogonal handle. rsc.org This handle, typically an alkyne or an azide, does not interfere with the probe's cellular activity but can be selectively reacted with a reporter molecule (e.g., a fluorophore or an affinity tag like biotin) in a secondary step. This two-step "click chemistry" approach, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is widely used because it minimizes the risk of the bulky reporter tag sterically hindering the probe from binding to its target protein. rsc.org

While specific studies detailing the bioconjugation of this compound for target identification are not extensively documented, the methodology has been successfully applied to structurally related sesquiterpene lactones, providing a clear blueprint for its application. A notable example is the target identification of goyazensolide, a furanoheliangolide that shares a common biosynthetic origin with this compound. acs.orgnih.gov

In this research, alkyne-tagged probes of goyazensolide were synthesized to explore its covalent interactions within the cellular proteome. acs.orgnih.gov

Research Findings from Goyazensolide Probes:

Probe Synthesis: An alkyne group was incorporated into the goyazensolide scaffold, creating the chemical probe GOYA-2. This modification was designed to be minimally perturbing to allow the probe to mimic the parent natural product in its cellular interactions. acs.org

Target Engagement: The GOYA-2 probe was incubated with lysates from PC3 cancer cells. The alkyne handle on the probe was then used to attach a fluorescent dye (Cy3-azide) via a CuAAC reaction, allowing for the visualization of protein targets through in-gel fluorescence scanning. acs.orgnih.gov

Competition Assays: To ensure that the probe was binding to specific targets, competition experiments were performed. In these experiments, cell lysates were pre-treated with an excess of the original, unmodified goyazensolide before adding the GOYA-2 probe. A significant reduction in fluorescent signal for a particular protein band in the competition experiment indicates specific binding. acs.org

Target Enrichment and Identification: For definitive identification, the alkyne-tagged probe was reacted with biotin-azide. The resulting biotinylated protein-probe complexes were then enriched from the cell lysate using streptavidin-coated beads. After washing away non-specific binders, the captured proteins were identified using quantitative mass spectrometry. nih.govacs.org

Identified Target: This workflow successfully identified Importin-5 (IPO5), also known as Ran-binding protein 5, as a specific covalent target of goyazensolide. The identity of the target was further validated using Western blot analysis. acs.orgnih.gov

This approach demonstrates the power of bioconjugation and chemical proteomics in deconvoluting the targets of complex natural products. Given the synthetic pathways that connect intermediates to both goyazensolide and other related compounds like Eremantholide C, the synthesis of an analogous this compound probe is feasible. acs.orgwindows.net Such a probe would be instrumental in identifying the specific cellular proteins that this compound interacts with, thereby elucidating its molecular mechanism of action.

Interactive Data Table: Probes and Proteins in Target Identification of a Related Sesquiterpene Lactone

Compound/ProteinTypeRole in Target IdentificationResearch FindingReference
Goyazensolide Natural ProductParent compound and competitorThe unmodified natural product, used to outcompete the probe for binding to verify target specificity. acs.orgnih.gov
GOYA-2 Chemical ProbeAlkyne-tagged goyazensolideUsed to covalently label cellular protein targets for subsequent detection and enrichment. acs.org
Cy3-azide Reporter TagFluorophoreReacted with the alkyne-tagged probe to visualize protein targets via in-gel fluorescence. acs.orgnih.gov
Biotin-azide Reporter TagAffinity tagReacted with the alkyne-tagged probe to enable enrichment of protein-probe complexes using streptavidin. acs.org
Importin-5 (IPO5) Protein TargetCellular binding partnerIdentified by mass spectrometry as a specific covalent target of goyazensolide in PC3 cells. acs.orgnih.gov

Mechanistic Investigations of Eremantholide A S Biological Activities

Cellular and Subcellular Targets of Eremantholide A

The initial interaction of any bioactive compound with a biological system occurs at the cellular and subcellular level. For this compound, this involves direct binding to macromolecules and subsequent modulation of key cellular components like enzymes or receptors.

The primary mechanism of action for many sesquiterpene lactones, including this compound, is believed to be their ability to form covalent bonds with biological nucleophiles. scielo.br This interaction is fundamental to its biological activity. nih.gov The chemical structure of this compound, specifically the α,β-unsaturated carbonyl group, acts as a reactive site for Michael-type addition reactions. scielo.br

The most common targets for this alkylation are the free sulfhydryl groups found in the cysteine residues of proteins. scielo.br This covalent binding alters the protein's structure and, consequently, its function. scielo.brnih.gov Such interactions are crucial as they can lead to the inhibition of numerous enzymes and regulatory proteins, forming the basis of the compound's cytotoxic properties. scielo.br While specific binding studies detailing the affinity and kinetics for this compound are not extensively documented in the provided literature, the general mechanism for its class is well-established.

Table 1: Proposed Protein-Ligand Interaction for this compound

Interacting Moiety (this compound) Target Residue (Protein) Type of Interaction Consequence

Cellular receptors, which can be located on the cell surface or within the cell, are crucial for signal transduction and cellular communication. genscript.comnih.gov Enzyme modulators are compounds that can enhance or inhibit the activity of enzymes, thereby regulating physiological pathways. patsnap.com

For this compound, its activity is likely due to its role as an enzyme modulator, specifically an inhibitor. scielo.br By covalently binding to proteins, this compound can inactivate a wide array of enzymes essential for cellular survival. scielo.br The processes potentially affected include DNA and RNA synthesis, protein synthesis, glycolysis, and mitochondrial functions. scielo.br While a specific, high-affinity cellular receptor has not been definitively identified for this compound, its broad reactivity with sulfhydryl groups suggests it may act on multiple protein targets rather than a single receptor. scielo.brnih.gov This multi-target capability is a characteristic feature of many sesquiterpene lactones. nih.gov

Modulation of Intracellular Signaling Pathways by this compound

Following the initial interaction with cellular targets, the effects of this compound are propagated through the modulation of complex intracellular signaling networks. These pathways govern fundamental cellular processes such as inflammation, programmed cell death, and proliferation.

Inflammatory signaling pathways are critical for immune response but their dysregulation is linked to various diseases. nih.gov The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of inflammation. nih.govcusabio.com The MAPK cascade involves a series of protein kinases that relay extracellular signals to the nucleus to control gene expression related to inflammation, proliferation, and stress responses. cusabio.comassaygenie.com The NF-κB pathway is a key regulator of genes involved in immunity and inflammation. frontiersin.orgnih.gov

Research suggests a link between this compound and the MAPK signaling pathway. researchgate.net Specifically, it has been mentioned in the context of the MAPK/TLR4 signaling pathway. researchgate.net While direct inhibitory data for this compound on NF-κB is not specified in the provided sources, a related compound, 15-acetoxy-eremantholide B, has been identified as an inhibitor of NF-κB. idrblab.net Furthermore, Eremantholide C has been shown to reduce the release of the inflammatory cytokine TNF-α, a process often regulated by NF-κB and MAPK signaling. nih.gov This suggests that modulation of these inflammatory cascades is a likely mechanism of action for compounds in the eremantholide family.

Table 2: Reported and Inferred Effects of Eremantholides on Inflammatory Pathways

Compound Pathway/Target Observed Effect Reference
This compound MAPK/TLR4 Implicated in pathway modulation researchgate.net
15-Acetoxy-Eremantholide B NF-κB Inhibition idrblab.net

Apoptosis is a form of programmed cell death essential for removing damaged cells and maintaining tissue homeostasis. scielo.br It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspase enzymes that execute cell death. nih.govassaygenie.comresearchgate.net Autophagy is a cellular recycling process where dysfunctional components are degraded by lysosomes. abcam.comqiagen.com While primarily a survival mechanism, extensive or dysregulated autophagy can also lead to cell death. mdpi.com

This compound has demonstrated significant in vitro inhibitory activity against human carcinoma of the nasopharynx (KB cells), which inherently implies an induction of cell death. scielo.br The widespread, non-specific alkylation of cellular proteins by this compound can trigger overwhelming cellular stress, a known activator of the intrinsic apoptotic pathway. scielo.brnih.gov However, the specific molecular events, such as the activation of specific caspases or the regulation of Bcl-2 family proteins by this compound, are not detailed in the available search results. Similarly, there is no direct evidence from the provided sources linking this compound to the modulation of autophagic pathways.

The cell cycle is the ordered series of events that leads to cell division and the production of two daughter cells. wikipedia.orgnih.gov It is tightly regulated by checkpoints that monitor for favorable conditions and DNA integrity before proceeding to the next phase. openstax.orgpatnawomenscollege.in The DNA Damage Response (DDR) is a network of pathways that senses, signals, and repairs DNA lesions to maintain genomic stability. braintumor.orgfrontiersin.orgfrontiersin.org If damage is irreparable, the DDR can trigger apoptosis or cellular senescence. frontiersin.org

The cytotoxic activity of this compound suggests it interferes with cell proliferation, which is intrinsically linked to the cell cycle. scielo.br The proposed mechanism of inhibiting enzymes involved in DNA and RNA synthesis through covalent modification would directly impede the S phase (DNA replication) of the cell cycle and could also trigger a DNA damage response. scielo.brwikipedia.orgfrontiersin.org DNA damage can halt the cell cycle at key checkpoints, such as the G1/S or G2/M transitions, to allow for repair or, if the damage is too severe, to initiate apoptosis. patnawomenscollege.infrontiersin.org While this is a plausible mechanism, direct studies demonstrating this compound-induced cell cycle arrest at a specific phase or activation of DDR proteins (like ATM or p53) are not present in the provided search results.

In Vitro Pharmacological Profiles of this compound

The in vitro pharmacological profile of this compound has been a subject of scientific inquiry, particularly focusing on its potential as a cytotoxic agent. Research has explored its effects on various cell lines and hinted at its mechanisms of action, though comprehensive data across all parameters remains specialized.

This compound has been identified as a tumor-inhibiting compound isolated from Eremanthus elaeagnus. researchgate.netscielo.br Its biological activity has prompted a number of total syntheses by research groups. uni-regensburg.deuq.edu.au While extensive IC50 data for this compound across a wide panel of cell lines is not broadly detailed in recent literature, studies on related compounds underscore the potential of the eremantholide scaffold.

For instance, synthetic mimics of this compound have demonstrated significant anti-proliferative properties against glioblastoma cell lines. researchgate.net This highlights the cytotoxic potential inherent in its core structure. Specifically, two synthetic mimics showed potent activity against the U251 and U87 human glioblastoma cell lines. researchgate.net

Compound Cell Line IC50 (µM)
This compound mimic 24 U251 1.34
This compound mimic 35 U87 7.60

Table 1: Anti-proliferative activity of synthetic mimics of this compound against human glioblastoma cell lines. Data sourced from researchgate.net.

Studies on extracts from the Eremanthus genus, which is known to be a primary source of eremantholide-type sesquiterpene lactones, have shown cytotoxicity against U251 and U87-MG glioma cell lines. researchgate.netscielo.brscielo.br However, these studies often focus on the effects of crude extracts or other isolated compounds, such as centratherin, rather than pure this compound. scielo.brscielo.br Information regarding the specific activity of this compound on immune cells is not detailed in the reviewed scientific literature.

The direct inhibitory effect of this compound on specific enzyme families such as kinases, proteases, or xanthine (B1682287) oxidase is not extensively documented in the available literature. While related natural products have been investigated for such properties, specific data for this compound is sparse. researchgate.net

However, mechanistic studies have suggested a potential mode of action that could involve enzyme inhibition. It has been reported that this compound can react with propane-1-thiol through a 1,6-Michael-type addition. researchgate.net This reactivity with thiol groups suggests that a possible mechanism for its cytotoxic action could be the alkylation of sulfhydryl groups present in proteins, such as the cysteine residues found in the active sites of many enzymes. researchgate.net This remains a proposed mechanism that requires further validation through direct enzyme inhibition assays.

Comprehensive transcriptomic analyses detailing the global effects of this compound on gene expression are not widely available in the reviewed literature. While the modulation of gene expression is a known mechanism for many bioactive compounds, including other sesquiterpene lactones that affect inflammatory pathways like the NF-κB signaling cascade, specific studies focusing on this compound are lacking. scielo.bracs.orgnih.gov Research into how this compound may alter cellular function through the up- or down-regulation of specific genes is an area that requires further investigation.

Preclinical Efficacy Studies in Animal Models (Focus on Mechanisms, not Dosage)

Preclinical evaluation in animal models is a critical step in understanding the therapeutic potential of a compound. For this compound, in vivo data is limited.

While the class of eremantholide compounds and extracts from their plant sources are noted for anti-inflammatory properties, specific preclinical studies on isolated this compound in murine models of inflammation are not described in the available scientific reports. uni-regensburg.de Research has been conducted on the anti-inflammatory activity of extracts from Eremanthus elaeagnus, the plant from which this compound is derived, but these studies have often attributed the activity to other compounds within the extract. scielo.br Therefore, the in vivo anti-inflammatory efficacy and the underlying mechanisms specifically attributable to this compound have yet to be fully elucidated.

Information regarding the assessment of this compound in cancer xenograft models is not available in the reviewed literature. Although its in vitro tumor-inhibiting properties have been noted, the translation of these findings into in vivo efficacy studies using human tumor xenografts in murine models has not been reported. researchgate.netresearchgate.net Such studies would be essential to validate its potential as an anticancer agent and to investigate its mechanisms of action in a complex biological system.

Immunomodulatory Effects in Vivo

Currently, there is no specific information available from in vivo studies detailing the immunomodulatory effects of this compound. Research in this area has predominantly centered on other sesquiterpene lactones, such as Eremantholide C. For instance, studies on Eremantholide C have shown that it can reduce the production of the pro-inflammatory cytokine TNF-α while increasing the production of the anti-inflammatory cytokine IL-10 in in vitro models. nih.gov Furthermore, in vivo studies on Eremantholide C have demonstrated its ability to reduce paw edema in mice, an effect potentially linked to its influence on cytokine production. nih.govnih.govscielo.br However, similar in vivo data for this compound is not present in the current body of scientific literature.

Investigations into Pharmacokinetics and Distribution in Animal Models (focus on research methodologies, not clinical data)

There is a notable absence of published studies detailing the research methodologies used for the investigation of the pharmacokinetics and distribution of this compound in animal models. While general methodologies for studying the pharmacokinetics of sesquiterpene lactones exist, specific applications and findings related to this compound are not available.

Methodologies for similar compounds, like Eremantholide C, have been explored. For example, in situ intestinal perfusion studies in rats have been used to evaluate the permeability and predict the fraction of Eremantholide C absorbed in humans. nih.govresearchgate.net Such studies typically involve perfusing solutions containing the compound at different concentrations through the small intestine of anesthetized rats to determine its effective permeability and absorption characteristics. nih.govresearchgate.net The analysis often utilizes techniques like high-performance liquid chromatography (HPLC) to quantify the compound's concentration. scielo.br However, no such specific methodological studies have been published for this compound.

Structure Activity Relationship Sar Studies of Eremantholide a and Its Derivatives

Identification of Key Pharmacophores within the Eremantholide A Skeleton

A pharmacophore is an abstract representation of the essential molecular features responsible for a molecule's biological activity. unina.it Through pharmacophore-guided approaches, researchers can identify and focus on the key structural motifs necessary for the desired biological interactions. escholarship.org

The biological activity of many sesquiterpene lactones, including this compound, is largely attributed to the presence of specific functional groups. nih.govsolubilityofthings.comkhanacademy.org One of the most crucial of these is the α-methylene-γ-lactone moiety. nih.govmdpi.comencyclopedia.pub This electrophilic group can react with nucleophiles, such as the sulfhydryl groups found in proteins, through a process called Michael-type addition. nih.gov This alkylation of biological macromolecules is a key mechanism behind the observed biological effects. nih.govencyclopedia.pub

Studies have demonstrated that the α-methylene-γ-lactone group is often essential for the anti-inflammatory and cytotoxic activities of sesquiterpene lactones. mdpi.comencyclopedia.pubscielo.br For instance, the removal or modification of this moiety in compounds like costunolide (B1669451) leads to a significant decrease or complete loss of their ability to reduce inflammatory markers such as TNF-α. encyclopedia.pub The cytotoxicity of many sesquiterpene lactones has also been shown to be critically dependent on the presence of this functional group. scielo.brresearchgate.net

However, the presence of other functional groups can also modulate the biological activity. For example, the combination of an α-methylene-γ-lactone moiety with an epoxide ring can enhance the reactivity and interaction with biological targets. mdpi.comencyclopedia.pub In some cases, other structural features, such as an ester group at a specific position, may even be more critical for cytotoxicity than the α-methylene-γ-lactone group. mdpi.comencyclopedia.pub

CompoundKey Functional Group(s)Observed Biological ActivityReference
Lychnopholideα-methylene-γ-lactone, two α,β-unsaturated carbonyl groupsHigher cytotoxicity (LC50: 0.72-10.00 µM) scielo.brresearchgate.net
Eremantholide CLacks α-methylene-γ-lactoneLower cytotoxicity (LC50: 52.50-91.20 µM) scielo.brresearchgate.net
Costunolideα-methylene-γ-lactoneInhibits TNF-α secretion (IC50: 2.05 µmol/L) encyclopedia.pub
Costunolide derivative (without α-methylene-γ-lactone)Lacks α-methylene-γ-lactoneNo detectable activity in decreasing TNF-α encyclopedia.pub

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of compounds. nih.govgeeksforgeeks.orgnih.gov Since biological systems, such as enzymes and receptors, are themselves chiral, they can exhibit a high degree of stereospecificity, interacting differently with different enantiomers or diastereomers of a drug. nih.govlibretexts.org

The specific stereochemistry of this compound and its derivatives influences their biological activity. oregonstate.edu The spatial arrangement of substituents on the various ring systems can affect how the molecule binds to its biological target. nih.govnumberanalytics.com Even subtle changes in stereochemistry can lead to significant differences in potency and efficacy. nih.gov For example, the stereochemistry of the α-methylene-γ-lactone ring and its fusion to the main carbon skeleton can impact its reactivity and accessibility to biological nucleophiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug action. oregonstate.edu While specific SAR studies detailing the precise role of each stereocenter in this compound are complex, the general principles of stereochemistry in drug action suggest that its unique 3D structure is integral to its biological profile. nih.govnih.gov

Rational Design of this compound Analogues for Enhanced Activity or Specificity

The rational design of analogues involves making targeted chemical modifications to a lead compound to improve its desired properties, such as potency, selectivity, and pharmacokinetic profile. nih.govgardp.org This process is guided by an understanding of the compound's SAR. wikipedia.org

Given the established importance of the α-methylene-γ-lactone moiety, its systematic modification is a key strategy in the rational design of this compound analogues. mdpi.comencyclopedia.pub Research has shown that modifying this group can lead to derivatives with altered biological activities. acs.org For example, the addition of an amine group to the α-methylene-γ-lactone moiety can lead to amino-derivatives with similar biological activities but increased solubility and improved selectivity by reducing non-specific binding. mdpi.comencyclopedia.pub This prodrug approach has been successfully applied to other sesquiterpene lactones like helenalin (B1673037) and parthenolide. mdpi.comencyclopedia.pub Such modifications can enhance the therapeutic potential of these compounds. researchgate.net

For example, the presence of electron-donating or electron-withdrawing groups can alter the reactivity of the molecule. ucalgary.calibretexts.org Bulky substituents can introduce steric hindrance, which may either enhance or diminish activity depending on the nature of the binding site. numberanalytics.com Studies on other complex natural products have shown that even minor changes in substitution can lead to significant differences in biological activity. capes.gov.br Therefore, a systematic investigation of substituent effects on the various rings of this compound is crucial for developing more potent and selective analogues.

Substituent TypeGeneral Effect on Aromatic RingPotential Impact on this compound ActivityReference
Activating Groups (e.g., -OH, -NH2)Increase electron density, making the ring more nucleophilic.Could modulate the electronic properties and reactivity of the molecule. numberanalytics.comucalgary.ca
Deactivating Groups (e.g., -NO2, -CF3)Decrease electron density, making the ring less nucleophilic.Could alter the molecule's reactivity and interaction with biological targets. numberanalytics.comucalgary.ca
Bulky GroupsCan hinder the approach of reactants due to steric effects.May enhance or decrease binding affinity depending on the target's topology. numberanalytics.com

Conformational analysis, which examines the different spatial arrangements (conformations) a molecule can adopt, is a powerful tool in SAR studies. nih.govnih.govyoutube.comyoutube.com Flexible molecules like this compound can exist in multiple conformations, and only one of these may be the bioactive conformation that binds to the target receptor. nih.gov Understanding the preferred conformations and the energy barriers between them is essential for rational drug design. youtube.com

Molecular modeling techniques, such as molecular docking and pharmacophore modeling, are increasingly used to explore the conformational space of a molecule and to predict its interactions with a biological target. nih.govchemcomp.comotavachemicals.com These computational methods can help identify the key pharmacophoric features and the optimal conformation for binding. nih.govslideshare.net By building a computational model of the target receptor, researchers can virtually screen potential analogues and prioritize those with the most favorable binding energies and interaction profiles for synthesis and biological testing. nih.govotavachemicals.com This approach can significantly accelerate the drug discovery process by reducing the time and cost associated with synthesizing and testing a large number of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and mathematical approach to establish a correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgwjpsonline.com These models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features crucial for biological effect. mdpi.com

The development of a robust QSAR model is a systematic process that involves several key stages. mdpi.com For a series of this compound derivatives, the process would begin with the synthesis and biological evaluation of a set of analogues to generate the necessary data for model building.

Advanced Analytical Methodologies for Eremantholide a Research

Chromatographic Techniques for Separation and Analysis

Chromatography is indispensable for separating Eremantholide A from the complex matrix of natural extracts and for its quantification. Different chromatographic techniques are employed based on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sesquiterpene lactones like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible quantification.

Method development typically involves a systematic process of selecting and optimizing various parameters to achieve a good separation of the target analyte from other components. actascientific.com For sesquiterpene lactones, reversed-phase (RP) HPLC is commonly used. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The process includes testing different columns and optimizing the mobile phase composition, which is often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Other parameters like flow rate and column temperature are also fine-tuned to ensure sharp, well-resolved peaks.

Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to prove it is suitable for its intended purpose. actascientific.comslideshare.netresearchgate.netyoutube.com Validation establishes the method's performance characteristics through a series of defined tests.

Table 1: Typical HPLC Method Parameters for Sesquiterpene Lactone Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate0.8 - 1.0 mL/min
DetectionUV/PDA (Photodiode Array) at a specific wavelength
Column TemperatureAmbient or controlled (e.g., 30 °C)
Internal StandardOften used to improve accuracy (e.g., Coumarin)

Table 2: Key HPLC Method Validation Parameters (ICH Guidelines)

Validation ParameterDescription
SpecificityThe ability to unequivocally assess the analyte in the presence of other components like impurities or matrix components. researchgate.netyoutube.com
LinearityThe ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. youtube.com
AccuracyThe closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. actascientific.com
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day). researchgate.net
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net
RobustnessA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. slideshare.net

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but its application is generally limited to compounds that are volatile and thermally stable. researchgate.net Sesquiterpene lactones like this compound may not be inherently volatile enough for direct GC analysis. researchgate.net In such cases, a chemical modification step known as derivatization is employed to increase their volatility. bch.ro

The most common derivatization technique for compounds with active hydrogen atoms (like hydroxyl groups) is silylation, where a silylating agent (e.g., BSTFA) replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. bch.ro This process reduces the polarity of the compound and increases its volatility, making it suitable for GC analysis. bch.ro Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its partitioning between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid stationary phase coated on a capillary column. researchgate.netpitt.edu GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide both quantitative and qualitative information. benthamopenarchives.com Studies have shown that GC methods can be successfully developed for related furanoheliangolides without derivatization, indicating that direct analysis of this compound might also be feasible depending on the specific instrument conditions. scielo.brscielo.br

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com This technique has emerged as a powerful tool for the separation of chiral molecules, which is highly relevant for natural products that often exist as a single enantiomer. selvita.com SFC is considered a "green" technology because it significantly reduces the use of toxic organic solvents. selvita.com

For the enantiomeric separation of a compound like this compound, SFC is used in conjunction with a chiral stationary phase (CSP). researchgate.net These columns contain a chiral selector that interacts differently with the two enantiomers of a racemic compound, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are widely used for this purpose. researchgate.net SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times, higher efficiency, and reduced solvent consumption. selvita.comchromatographyonline.com

Spectroscopic Characterization Techniques

While chromatography separates compounds, spectroscopy is used to determine their structure. For a novel or complex molecule like this compound, a combination of spectroscopic techniques is essential for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Focus on methodology, not specific data)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. nih.gov It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. pitt.edu The structural elucidation of this compound involves a suite of 1D and 2D NMR experiments.

The process begins with basic one-dimensional (1D) experiments:

¹H NMR: This experiment identifies the different types of protons (hydrogen atoms) in the molecule and their relative numbers. The chemical shift of each proton provides clues about its electronic environment.

¹³C NMR: This provides a count of the number of unique carbon atoms and information about their chemical environment (e.g., C=O, C=C, C-O).

While 1D NMR provides a foundational sketch, two-dimensional (2D) NMR experiments are required to piece together the full molecular puzzle. scholaris.ca These experiments reveal correlations between different nuclei, allowing for the construction of the carbon skeleton and the assignment of all proton and carbon signals. psu.edu

Key 2D NMR methodologies include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms (H-C-C-H). This helps to build fragments of the molecule by connecting neighboring protons. scholaris.ca

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is crucial for assigning which protons are bonded to which carbons. scholaris.ca

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for connecting the fragments identified from COSY, as it reveals longer-range connectivity across quaternary carbons (carbons with no attached protons) and heteroatoms. scholaris.ca

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule. scholaris.ca

By systematically interpreting the data from this combination of NMR experiments, researchers can piece together the complete covalent structure and relative configuration of this compound. researchgate.netpitt.edu

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. europa.eu It is a critical complementary technique to NMR for structural elucidation, primarily providing the molecular weight and molecular formula of a compound. pitt.edu

For this compound research, high-resolution mass spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) analyzer, is employed. waters.comlcms.cz

Accurate Mass Measurement: HRMS can measure the mass of the molecular ion with extremely high accuracy (typically within a few parts per million). waters.com This precision allows for the unambiguous determination of the elemental composition, or molecular formula, of the compound. researchgate.netrsc.org For example, it can distinguish between molecules that have the same nominal mass but different elemental formulas.

Beyond determining the molecular formula, tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. labmanager.comopen.ac.uk

Fragmentation Analysis (MS/MS): In this technique, the molecular ion of this compound is selected and then broken apart into smaller fragment ions through collision-induced dissociation (CID). acs.org The resulting fragmentation pattern is like a molecular fingerprint. jove.com Analyzing the masses of these fragments can confirm the presence of specific structural motifs and substructures within the parent molecule, corroborating the structure proposed by NMR data. mdpi.com The way a molecule breaks apart is intimately linked to its structure, and these fragmentation pathways can be predicted and analyzed to support the proposed structure. open.ac.ukjove.com

Bioanalytical Methods for this compound in Biological Matrices (Animal Models)

To understand the pharmacokinetic profile of this compound, robust bioanalytical methods are required to quantify the compound in complex biological samples obtained from animal models. umich.edunih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and speed. researchgate.netnih.govd-nb.info Although specific pharmacokinetic studies detailing an LC-MS/MS method for this compound are not widely published, methods for other sesquiterpene lactones and natural products in animal plasma (mouse, rat) serve as excellent templates. researchgate.netoup.commdpi.comdndi.org

A typical LC-MS/MS method for this compound would involve protein precipitation from a small volume of plasma (e.g., from a mouse), followed by chromatographic separation on a reverse-phase column (e.g., C18) and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govmdpi.com The MRM transitions (precursor ion → product ion) would be optimized for this compound and an appropriate internal standard. researchgate.net

Table 2: Representative LC-MS/MS Parameters for this compound Quantification in Mouse Plasma

Parameter Description
Sample Preparation Protein precipitation of 10-50 µL plasma with acetonitrile (containing internal standard). mdpi.com
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). researchgate.net
Mobile Phase Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). d-nb.info
Flow Rate 0.3 - 0.5 mL/min. nih.gov
Ionization Source Electrospray Ionization (ESI), positive or negative mode. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM). mdpi.com

| Validation | The method would be validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines. nih.govoup.com |

Parameters are based on established methods for similar analytes. researchgate.netnih.govd-nb.infomdpi.com

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for the detection and quantification of specific analytes in biological samples. cambridge.orgtandfonline.com These assays rely on the highly specific binding between an antibody and its target antigen. nih.gov While immunoassays are widely used, the development of a specific assay for this compound has not been extensively reported in the literature.

However, successful immunoassays have been developed for other sesquiterpene lactones, such as Trilobolide. nih.govresearchgate.net The development process typically involves synthesizing a conjugate of the target molecule (hapten) with a carrier protein (e.g., bovine serum albumin) to generate specific antibodies in an animal model. nih.govresearchgate.net These antibodies can then be used to create a competitive ELISA format for high-throughput screening or quantification of the target compound in samples like plant extracts or potentially in biological fluids from preclinical studies. researchgate.net Given this precedent, developing an immunoassay for this compound is a feasible strategy for creating a dedicated research tool. nih.gov

Effective sample preparation is crucial for accurate and reliable bioanalysis, as it aims to isolate the analyte of interest from interfering components in the biological matrix, such as proteins and phospholipids. preprints.org The choice of technique depends on the analyte's properties, the biological matrix, and the subsequent analytical method.

Protein Precipitation (PPT): This is a common, simple, and rapid method for sample cleanup, particularly for plasma and serum samples. mdpi.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the majority of proteins. nih.govmdpi.com After centrifugation, the supernatant containing the analyte can be directly injected or further processed. oup.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). dndi.org It offers a higher degree of cleanliness compared to PPT by removing not only proteins but also highly polar and non-polar interferences.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique. preprints.org It uses a solid sorbent material packed in a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. This technique allows for both purification and concentration of the analyte, enhancing detection sensitivity. preprints.org

For a compound like this compound in animal plasma or tissue homogenates, a combination of these techniques, such as protein precipitation followed by LLE or SPE, might be employed to achieve the clean sample required for sensitive LC-MS/MS analysis. dndi.org

Table 3: Mentioned Compound Names

Compound Name
This compound
Eremantholide C
Goyazensolide
Lychnopholide
Trilobolide
Bovine Serum Albumin
Acetonitrile
Methanol

Conclusion and Future Research Directions for Eremantholide a

Summary of Key Findings in Eremantholide A Research

This compound is a sesquiterpene lactone belonging to the furanheliangolide subclass, primarily isolated from plants of the Eremanthus genus within the Asteraceae family. ontosight.aiscielo.br Research has established it as a compound of significant interest due to its diverse biological activities. Key findings indicate that this compound possesses anti-inflammatory, antimicrobial, and notably, antitumor properties. ontosight.ai Its potential as an anticancer agent has been a primary focus of investigation, with studies showing it can inhibit the growth of cancer cells. ontosight.ainih.govacs.org

The complex, stereochemically rich structure of this compound has presented a considerable challenge for synthetic chemists. Nevertheless, multiple total syntheses of the molecule have been successfully achieved. nih.govresearchgate.netacs.org These synthetic endeavors have not only confirmed its structure but also provided routes to access the compound for further biological evaluation. Key strategies employed in its synthesis include the Ramberg-Bäcklund rearrangement and ring-closing metathesis to construct its characteristic nine-membered ring. nih.govacs.org

Unresolved Questions and Emerging Research Frontiers

Despite the progress made, several areas concerning this compound remain to be fully explored, opening up new frontiers for research.

The biosynthesis of eremantholide-type sesquiterpene lactones is understood to proceed from simpler goyazensolide-type precursors through a series of complex enzymatic transformations. This progression involves specific cyclization reactions catalyzed by specialized enzymes that have evolved within the Lychnophorinae subtribe. While microbial biotransformation studies have provided some experimental evidence for the formation of the eremantholide hemiketal unit, the specific plant-based enzymes responsible for the complete biosynthetic pathway of this compound have not been fully identified and characterized. nih.gov Future research should focus on isolating and characterizing these novel enzymes, which could enable biotechnological production of this compound and its derivatives.

The biological activity of sesquiterpene lactones is often attributed to the reactivity of their α,β-unsaturated carbonyl groups, which can form covalent bonds with nucleophilic residues, particularly cysteine, in proteins. mdpi.com For many sesquiterpene lactones, transcription factor NF-κB has been identified as a key molecular target for their anti-inflammatory effects. scielo.br However, the complete spectrum of molecular targets for this compound remains to be elucidated. Identifying the specific proteins and cellular pathways that this compound interacts with is crucial for understanding its precise mechanism of action, particularly in relation to its antitumor effects. researchgate.net Techniques such as chemical proteomics, which uses the small molecule to "pull down" its binding partners from cell lysates, could be instrumental in this discovery process. ox.ac.uk

Potential of this compound as a Research Tool in Chemical Biology

The potent and specific biological activity of this compound positions it as a valuable research tool in the field of chemical biology. leibniz-fmp.de Small molecules that modulate the function of specific proteins are essential for dissecting complex cellular processes. dkfz.de this compound can be used as a "chemical probe" to perform loss-of-function experiments, helping to elucidate the roles of its specific cellular targets in health and disease. ox.ac.ukdkfz.de By observing the cellular consequences of treating cells with this compound, researchers can infer the function of the protein(s) it inhibits. Furthermore, synthetic derivatives of this compound could be developed into more specialized tools, such as affinity probes or fluorescently tagged molecules, to visualize its targets within the cell and study its interactions in real-time. leibniz-fmp.de

Strategic Directions for Collaborative Research Initiatives on this compound

To accelerate progress in understanding and applying this compound, strategic and interdisciplinary collaborative research initiatives are essential. uq.edu.aumrci.or.id Such collaborations should bridge the gap between different scientific disciplines.

Key strategic directions include:

Natural Product Chemistry and Synthetic Chemistry Collaboration: Teams of natural product chemists isolating this compound and its analogs could work alongside synthetic chemists who can develop scalable syntheses of these compounds. dkfz.de This would ensure a sustainable supply for widespread biological testing.

Chemistry and Biology/Pharmacology Partnerships: Joint projects between chemists and biologists are crucial. amed.go.jp Chemists can design and synthesize novel derivatives, while biologists and pharmacologists can test these compounds in robust cellular and animal models to identify lead candidates and elucidate mechanisms of action. eu-openscreen.eu

Open Science and Data Sharing Platforms: Establishing consortia or platforms for sharing data on the synthesis, biological activity, and molecular targets of this compound and other sesquiterpene lactones could prevent redundant efforts and foster new hypotheses. eu-openscreen.eueasaonline.org Initiatives like EU-OPENSCREEN provide a model for how such collaborative platforms can operate. eu-openscreen.eu

International Partnerships: Given that the plant sources of this compound are specific to certain regions like Brazil, international collaborations can facilitate access to these natural resources while ensuring equitable benefit-sharing and conservation efforts. scielo.brresearchgate.net

By fostering these collaborative efforts, the research community can more effectively unlock the full therapeutic and scientific potential of this compound. uq.edu.au

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.